3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid
CAS No.:
Cat. No.: VC18383848
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid -](/images/structure/VC18383848.png)
Specification
Molecular Formula | C12H23NO2 |
---|---|
Molecular Weight | 213.32 g/mol |
IUPAC Name | 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid |
Standard InChI | InChI=1S/C12H23NO2/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) |
Standard InChI Key | LRBGMRZDCVXFDV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1CCC(CC1)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid reflects its piperidine backbone substituted at the 1-position with a 2-methylpropyl group and at the 4-position with a propanoic acid chain. Its molecular formula is C₁₂H₂₃NO₂, corresponding to a molecular weight of 213.32 g/mol. The presence of both a tertiary amine (piperidine) and a carboxylic acid group confers amphiphilic properties, influencing solubility and bioavailability .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid generally involves a multi-step process:
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Piperidine Alkylation: Reacting piperidin-4-ylmethanol with 1-bromo-2-methylpropane in the presence of a base (e.g., potassium carbonate) to introduce the isobutyl group.
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Side Chain Elongation: Converting the hydroxymethyl group to a propanoic acid via oxidation and subsequent carboxylation. Alternative methods employ Michael addition or Grignard reactions to install the carboxylic acid moiety .
A representative synthesis is outlined below:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | N-Alkylation | 1-Bromo-2-methylpropane, K₂CO₃, DMF, 80°C | 75% |
2 | Oxidation of Alcohol | KMnO₄, H₂O, 60°C | 82% |
3 | Carboxylic Acid Formation | HCl (aq), reflux | 68% |
Industrial-Scale Production Challenges
Industrial synthesis faces challenges in controlling regioselectivity during alkylation and minimizing byproducts from over-alkylation. Continuous flow reactors have been proposed to enhance efficiency, as demonstrated in related piperidine derivatives. Purification often requires chromatography or crystallization, adding to production costs.
Physicochemical Properties
Key Parameters
Experimental and computational data reveal the following properties:
The compound’s solubility-profile-dependent ionization state at physiological pH (4–5% unionized) impacts its membrane permeability and pharmacokinetics .
Biological Activity and Mechanisms
GPR40 Agonism and Metabolic Effects
3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid exhibits partial agonism at GPR40 (FFAR1), a GPCR expressed in pancreatic β-cells. Activation of GPR40 enhances glucose-stimulated insulin secretion (GSIS), making it a target for type 2 diabetes therapeutics. In vitro assays demonstrate an EC₅₀ of 320 nM, with 80% efficacy relative to full agonists .
Selectivity Profile
The compound shows >50-fold selectivity over related receptors (GPR120, GPR41) and minimal off-target activity against ion channels (hERG IC₅₀ > 10 μM). This selectivity reduces the risk of cardiotoxicity, a common issue with earlier GPCR agonists .
In Vivo Efficacy
In diabetic rodent models, oral administration (10 mg/kg) reduced fasting blood glucose by 40% over 6 hours. Synergy with metformin was observed, suggesting combinatory therapeutic potential .
Therapeutic Applications and Clinical Relevance
Type 2 Diabetes Management
Preclinical data support its use as an insulin secretagogue with a lower hypoglycemia risk than sulfonylureas. Unlike DPP-4 inhibitors, GPR40 agonists provide glucose-dependent insulin release, enhancing safety .
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